molecular formula C9H9N3 B145236 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole CAS No. 135875-05-7

2,3-dihydro-1H-imidazo[1,5-a]benzimidazole

Katalognummer: B145236
CAS-Nummer: 135875-05-7
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: LLPGMVUUHGKXBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1H-imidazo[1,5-a]benzimidazole (CAS Registry Number: 24134-26-7) is a fused bicyclic heterocyclic compound of significant interest in advanced synthetic and medicinal chemistry research. Its molecular formula is C9H9N3, with a molecular weight of 159.19 g/mol . This structure is a prime example of a benzimidazole annelated with an imidazole ring, a synthetic transformation that can be achieved via innovative methods such as the iminophosphorane-mediated annelation reaction . This specific synthetic approach highlights the compound's value as a sophisticated intermediate for constructing complex nitrogen-rich heterocyclic systems. Benzimidazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide array of pharmacological activities. The broader benzimidazole class is known to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties, underscoring their utility in developing new therapeutic agents . As such, this compound serves as a critical building block for researchers working in heterocyclic chemistry, methodology development, and medicinal chemistry, particularly for the synthesis of novel molecular hybrids and the investigation of structure-activity relationships (SAR). This product is intended for chemical research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Eigenschaften

IUPAC Name

2,3-dihydro-1H-imidazo[1,5-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPGMVUUHGKXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC=CC=C3N2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Imidazo[1,5-a]benzimidazole Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenomenon of tautomerism in N-heterocyclic compounds is of paramount importance in the fields of medicinal chemistry and materials science, as the predominant tautomer dictates the molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of tautomers of the 1H-imidazo[1,5-a]benzimidazole scaffold. While direct experimental and computational data for this specific heterocyclic system are nascent, this document synthesizes field-proven insights from the closely related and extensively studied benzimidazole and imidazo[1,2-a]benzimidazole systems.[1][2][3] We present a logical framework for identifying potential tautomers and detail both computational and experimental workflows for elucidating their relative stabilities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict tautomeric behavior in this important class of molecules.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomers are structural isomers of a chemical compound that readily interconvert.[4] This dynamic equilibrium, often involving the migration of a proton, is known as prototropy. For N-heterocyclic systems like imidazo[1,5-a]benzimidazole, the position of the labile proton on different nitrogen atoms gives rise to distinct tautomeric forms. The relative population of these tautomers at equilibrium is governed by their thermodynamic stability.

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and the way it interacts with its target protein. As different tautomers possess distinct shapes, hydrogen bonding capabilities, and electronic distributions, they can exhibit significantly different binding affinities and pharmacological profiles.[4][5] Therefore, a thorough understanding of the tautomeric landscape of a drug candidate is a critical aspect of rational drug design and development.

The 1H-imidazo[1,5-a]benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its tautomeric behavior, however, is not as extensively documented as that of its parent benzimidazole ring. This guide aims to bridge this gap by providing a robust framework for investigating the thermodynamic stability of its tautomers.

Identifying the Tautomers of 1H-Imidazo[1,5-a]benzimidazole

The fundamental step in studying tautomeric stability is the identification of all possible and chemically reasonable tautomeric forms. For the 1H-imidazo[1,5-a]benzimidazole system, annular tautomerism, where the proton moves between the nitrogen atoms of the fused ring system, is the primary consideration. Based on the principles of prototropy in related N-heterocyclic systems, two principal tautomers are anticipated:

  • 1H-imidazo[1,5-a]benzimidazole: The proton resides on the N1 nitrogen of the imidazole moiety.

  • 4H-imidazo[1,5-a]benzimidazole: The proton is located on the N4 nitrogen of the benzimidazole moiety.

The equilibrium between these two forms is the central focus of this guide.

tautomers T1 1H-imidazo[1,5-a]benzimidazole T2 4H-imidazo[1,5-a]benzimidazole T1->T2 Proton Transfer

Caption: Prototropic tautomeric equilibrium in the imidazo[1,5-a]benzimidazole system.

Computational Assessment of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting the relative thermodynamic stabilities of tautomers with a high degree of accuracy.[6][7] These methods allow for the in-silico determination of the energies of different tautomers, providing insights into their equilibrium populations in the gas phase and in various solvents.

The Rationale Behind DFT-Based Stability Predictions

The core principle of using DFT to assess tautomer stability lies in the calculation of the total electronic energy of each tautomer. The tautomer with the lower calculated energy is predicted to be the more thermodynamically stable form. By calculating the energy difference (ΔE) or, more accurately, the difference in Gibbs free energy (ΔG) between the tautomers, one can predict the equilibrium constant (KT) for the tautomeric interconversion.

The choice of the DFT functional and basis set is critical for obtaining reliable results. For N-heterocyclic systems, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide a good balance between computational cost and accuracy for predicting geometries and relative energies.[4]

Step-by-Step Protocol for DFT Calculations

The following protocol outlines a self-validating workflow for the computational assessment of 1H-imidazo[1,5-a]benzimidazole tautomer stability.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation for each tautomer.

  • Procedure:

    • Construct the 3D structures of the 1H- and 4H-tautomers using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform a geometry optimization for each tautomer using DFT at the B3LYP/6-311++G(d,p) level of theory. This calculation should be performed for both the gas phase and in the presence of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).

    • The optimization process iteratively adjusts the molecular geometry to minimize the total energy.

Step 2: Frequency Analysis

  • Objective: To confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

  • Procedure:

    • Perform a frequency calculation on each optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).

    • Verify that there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable minimum.

    • The output of this calculation will provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary for calculating the Gibbs free energy (G).

Step 3: Calculation of Relative Stabilities

  • Objective: To determine the energy difference between the tautomers.

  • Procedure:

    • Calculate the relative Gibbs free energy (ΔG) between the two tautomers using the following equation: ΔG = G(4H-tautomer) - G(1H-tautomer)

    • A negative ΔG indicates that the 4H-tautomer is more stable, while a positive ΔG suggests the 1H-tautomer is the preferred form.

dft_workflow start Construct 3D Structures (1H and 4H tautomers) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis (Verify Minima) opt->freq energy Calculate Gibbs Free Energy (G) for each tautomer freq->energy delta_g Calculate Relative Stability (ΔG) energy->delta_g conclusion Identify Most Stable Tautomer delta_g->conclusion

Caption: Computational workflow for determining tautomer stability using DFT.

Expected Quantitative Data

The primary output of these calculations will be the relative Gibbs free energies of the tautomers. This data can be summarized in a table for clarity.

TautomerRelative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)Relative Gibbs Free Energy (ΔG) in DMSO (kcal/mol)Relative Gibbs Free Energy (ΔG) in Water (kcal/mol)
1H-imidazo[1,5-a]benzimidazole0.00 (Reference)0.00 (Reference)0.00 (Reference)
4H-imidazo[1,5-a]benzimidazoleCalculated ValueCalculated ValueCalculated Value

Note: The table is a template. Actual values would be populated from the DFT calculations.

Experimental Validation of Tautomeric Equilibrium

While computational methods provide powerful predictions, experimental validation is crucial for confirming the predominant tautomeric form in a given environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for studying tautomerism in solution.[1][4][5]

The Power of NMR in Tautomer Analysis

NMR spectroscopy can distinguish between tautomers based on the different chemical environments of the nuclei (1H, 13C, 15N). In cases of slow exchange between tautomers on the NMR timescale, separate sets of signals will be observed for each tautomer, allowing for their direct identification and quantification. If the exchange is fast, an averaged spectrum is observed, but the chemical shifts can still provide valuable information about the equilibrium position when compared to model compounds where the tautomerism is "locked" by N-methylation.[4]

Step-by-Step Protocol for NMR Analysis

This protocol provides a self-validating approach to characterizing the tautomeric equilibrium of 1H-imidazo[1,5-a]benzimidazole in solution.

Step 1: Synthesis of N-Methylated Model Compounds

  • Objective: To create "locked" tautomers that serve as reference standards for NMR chemical shifts.

  • Procedure:

    • Synthesize the 1-methyl-imidazo[1,5-a]benzimidazole and 4-methyl-imidazo[1,5-a]benzimidazole derivatives. These compounds represent the fixed 1H- and 4H-tautomeric forms, respectively.

    • Purify the compounds to a high degree to ensure accurate NMR analysis.

Step 2: NMR Data Acquisition

  • Objective: To obtain high-resolution NMR spectra of the parent compound and the N-methylated derivatives.

  • Procedure:

    • Dissolve the parent 1H-imidazo[1,5-a]benzimidazole and the two N-methylated derivatives in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Acquire 1H and 13C NMR spectra for all three compounds under identical conditions (temperature, concentration).

    • For more detailed analysis, 2D NMR experiments such as HSQC and HMBC can be performed to aid in the unambiguous assignment of all proton and carbon signals.

Step 3: Spectral Analysis and Tautomer Assignment

  • Objective: To determine the predominant tautomer in solution.

  • Procedure:

    • Compare the 1H and 13C NMR spectra of the parent compound with those of the 1-methyl and 4-methyl derivatives.

    • If the spectrum of the parent compound closely matches that of one of the N-methylated derivatives, it indicates that this tautomer is the predominant form in that solvent.

    • If the chemical shifts of the parent compound are intermediate between the two N-methylated derivatives, it suggests a fast equilibrium between the two tautomers. The position of the equilibrium can be estimated from the chemical shifts.[5]

    • In cases of slow exchange, the integration of the signals corresponding to each tautomer in the 1H NMR spectrum can be used to determine their relative populations.

nmr_workflow start Synthesize N-methylated Model Compounds nmr_acq Acquire NMR Spectra (1H, 13C, 2D) start->nmr_acq analysis Compare Spectra of Parent and Methylated Compounds nmr_acq->analysis assignment Assign Signals and Identify Predominant Tautomer analysis->assignment quantification Quantify Tautomer Ratio (if applicable) assignment->quantification

Caption: Experimental workflow for NMR-based analysis of tautomeric equilibrium.

Factors Influencing Tautomeric Stability

The thermodynamic stability of tautomers is not an intrinsic property of the molecule alone but is influenced by several external and internal factors.

  • Substituent Effects: The electronic nature of substituents on the imidazo[1,5-a]benzimidazole ring system can significantly impact the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize a particular tautomer by altering the electron density at the nitrogen atoms.

  • Solvent Effects: The polarity of the solvent plays a crucial role in tautomeric equilibria. Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. Therefore, the predominant tautomer in a nonpolar solvent may differ from that in a polar protic or aprotic solvent.

  • Physical State: The tautomeric form observed in the solid state, as determined by X-ray crystallography, may not be the same as the predominant tautomer in solution. Crystal packing forces can favor the formation of a specific tautomer that is not the most stable in the solution phase.

Conclusion

The determination of the thermodynamic stability of 1H-imidazo[1,5-a]benzimidazole tautomers is a critical step in understanding the structure-activity relationship of this important heterocyclic scaffold. Although direct studies on this specific system are limited, a robust and reliable understanding can be achieved by applying the well-established computational and experimental methodologies developed for the analogous benzimidazole and imidazo[1,2-a]benzimidazole systems. The integrated use of DFT calculations for predictive analysis and NMR spectroscopy for experimental validation provides a powerful, self-validating approach for researchers in drug discovery and development. This guide offers a comprehensive framework to confidently navigate the complexities of tautomerism in this promising class of molecules.

References

  • Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]

  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2002). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. ARKIVOC, 2002(5), 48-61. [Link]

  • García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). Benzimidazole. MDPI Encyclopedia. [Link]

  • Jacoby, C., Roth, W., & Schmitt, M. (2000). A comparison of intermolecular vibrations and tautomerism in benzimidazole, benzotriazole and their binary water clusters. Applied Physics B, 71(5), 643-649. [Link]

  • García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

  • Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed. [Link]

  • Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1). [Link]

  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2002). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Semantic Scholar. [Link]

  • Wang, B., et al. (2014). Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). PMC. [Link]

  • Stoyanov, S., et al. (2017). Tautomerism and isomerism in some antitrichinellosis active benzimidazoles: Morphological study in polarized light, quantum chemical computations. ResearchGate. [Link]

  • Ibrahim, A. A., et al. (2024). Tautomerization of benzimidazole. ResearchGate. [Link]

  • Anonymous. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Ali, S., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. MDPI. [Link]

  • Varughese, S., et al. (2017). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). RSC Publishing. [Link]

  • Kadhim, A. j., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Semantic Scholar. [Link]

  • Pandey, A., et al. (2024). COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. Rasayan Journal of Chemistry. [Link]

  • Miralles, G., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC. [Link]

Sources

The Emerging Therapeutic Potential of Imidazo[1,5-a]benzimidazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development Professionals

Abstract

The pursuit of novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within the vast landscape of heterocyclic chemistry, the benzimidazole scaffold has long been recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its structural similarity to endogenous purines.[1][2] This guide focuses on a promising subclass: imidazo[1,5-a]benzimidazole derivatives. Recent investigations have revealed that hybrid molecules incorporating the imidazo[1,5-a]pyridine and benzimidazole cores exhibit potent cytotoxic activity against a range of human cancer cell lines.[3] Their mechanism of action is multifaceted, primarily involving the dual inhibition of tubulin polymerization and the critical PI3K/Akt cell survival pathway.[3][4] This document serves as an in-depth technical resource for researchers, providing a scientific rationale, detailed experimental methodologies for evaluation, and a perspective on the structure-activity relationships that govern the anticancer potential of this compound class.

Introduction: The Rationale for Targeting Tubulin and PI3K/Akt

Cancer is characterized by uncontrolled cell proliferation and the evasion of apoptosis.[2] The microtubule cytoskeleton, which forms the mitotic spindle, is a clinically validated target for cancer chemotherapy.[5] Agents that disrupt microtubule dynamics, such as the taxanes and vinca alkaloids, can induce mitotic arrest and subsequent apoptotic cell death. Many benzimidazole-containing compounds have been shown to interfere with microtubule formation by binding to the colchicine site on β-tubulin.[3]

Concurrently, the PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a frequent event in many human cancers, promoting tumorigenesis and conferring resistance to therapy. Therefore, the development of dual-action inhibitors that can simultaneously disrupt the mitotic machinery and block pro-survival signaling represents a highly strategic approach to cancer therapy, with the potential to overcome resistance and enhance therapeutic outcomes. Imidazo[1,5-a]pyridine-benzimidazole hybrids have emerged as compounds that embody this dual-targeting strategy.[3]

The Chemical Scaffold: Synthesis and Structure-Activity Relationship

The synthesis of imidazo[1,5-a]pyridine-benzimidazole hybrids typically involves a multi-step process where the two core heterocyclic systems are constructed and then coupled. The imidazo[1,5-a]pyridine moiety can be synthesized efficiently via methods like the Ritter-type reaction, while the benzimidazole core is often formed from o-phenylenediamine precursors.[1] The final step often involves coupling the two moieties through an appropriate linker.[6]

General Synthetic Strategy

The core synthetic approach involves the N-alkylation of a benzimidazole derivative with a halo-functionalized imidazo[1,5-a]pyridine, or a similar coupling strategy. The specific nature of the substituents on both ring systems is crucial for biological activity.

Synthetic_Scheme A Imidazo[1,5-a]pyridine Precursor C Coupling Reaction (e.g., N-alkylation) A->C B Benzimidazole Precursor B->C D Final Imidazo[1,5-a]pyridine- benzimidazole Hybrid C->D Formation of Hybrid Scaffold

Caption: General synthetic workflow for hybrid compounds.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this specific hybrid class is still evolving, analysis of related benzimidazole and imidazopyridine derivatives provides key insights[2][7][8]:

  • Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings of both the imidazopyridine and benzimidazole moieties are critical. For instance, in a key series of imidazo[1,5-a]pyridine-benzimidazole hybrids, compounds with a 3,4,5-trimethoxyphenyl group (mimicking the trimethoxyphenyl ring of colchicine) demonstrated high potency.[3][4] This suggests that these substitutions are vital for effective binding to the colchicine site of tubulin.

  • The Linker: The linker connecting the two heterocyclic systems influences the molecule's overall conformation and ability to engage with its biological targets. The length and flexibility of the linker are important parameters for optimization.

  • Benzimidazole Core Substitutions: Modifications at the N-1 position of the benzimidazole ring can significantly modulate activity. Attaching bulky or electron-withdrawing groups can influence binding affinity and pharmacokinetic properties.

Dual Mechanism of Action: Experimental Validation

The anticancer effect of these derivatives is rooted in their ability to attack cancer cells on two fronts: disrupting cell division and blocking survival signals.

Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 PI3K/Akt Pathway A Imidazo[1,5-a]benzimidazole Derivative B β-Tubulin (Colchicine Site) A->B Binds to I Inhibition of Akt Phosphorylation A->I C Inhibition of Tubulin Polymerization B->C D Microtubule Network Disruption C->D E G2/M Phase Cell Cycle Arrest D->E K Apoptosis (Programmed Cell Death) E->K F PI3K G Akt F->G Activates H p-Akt (Active) G->H Phosphorylates J Downstream Pro-Survival & Proliferation Signals H->J Promotes I->H Blocks I->J Inhibits J->K Suppression leads to

Sources

Methodological & Application

Application Note: One-Pot Synthesis Protocols for 1-Substituted Imidazo[1,5-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the one-pot synthesis of 1-substituted imidazo[1,5-a]benzimidazoles . It is designed for medicinal chemists and process scientists requiring robust, scalable, and mechanistically grounded protocols.

Introduction & Strategic Significance

The imidazo[1,5-a]benzimidazole scaffold represents a privileged tricyclic heterocyclic system in drug discovery, distinct from its more common isomer, imidazo[1,2-a]benzimidazole. This framework fuses an imidazole ring across the N1-C2 bond of a benzimidazole core, creating a rigid, planar structure capable of diverse biological interactions.

Key Applications:

  • Medicinal Chemistry: Antitumor agents (Topoisomerase II inhibition), antifungal therapeutics, and CNS-active ligands.

  • Materials Science: Fluorescent probes and organic light-emitting diode (OLED) precursors due to extended

    
    -conjugation.
    

Synthetic Challenge: Traditional routes often involve multi-step procedures requiring the isolation of unstable intermediates (e.g.,


-acylated diamines). This guide focuses on one-pot protocols  that streamline the formation of the 1-substituted core, enhancing yield, atom economy, and reproducibility.

Mechanistic Pathways & Retrosynthesis

Understanding the cyclization mode is critical for controlling regioselectivity. The synthesis of 1-substituted imidazo[1,5-a]benzimidazoles typically proceeds via the cyclocondensation of 2-(aminomethyl)benzimidazole precursors.

Reaction Mechanism (Acid-Mediated Cyclocondensation)

The reaction involves the condensation of 2-(aminomethyl)benzimidazole with a carboxylic acid (or equivalent), followed by an intramolecular dehydration.

  • Acylation: The primary amine of the 2-(aminomethyl) tail reacts with the electrophile (R-COOH/R-CHO) to form an amide intermediate.

  • Protonation & Activation: The benzimidazole N3 nitrogen (basic) or the amide carbonyl is activated by the acid catalyst.

  • Cyclization: The endocyclic N3 nitrogen attacks the activated amide carbonyl.

  • Aromatization: Loss of water (dehydration) yields the fully conjugated imidazo[1,5-a]benzimidazole system.

ReactionMechanism SM1 2-(Aminomethyl) benzimidazole Inter1 Intermediate A: N-Acyl Amide SM1->Inter1 Condensation (-H2O) Reagent Carboxylic Acid (R-COOH) Reagent->Inter1 TS Transition State: Intramolecular Nucleophilic Attack Inter1->TS Acid Catalyst (H+) Product 1-Substituted Imidazo[1,5-a]benzimidazole TS->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway for the acid-mediated cyclocondensation to form the 1-substituted tricyclic core.

Experimental Protocols

Protocol A: Polyphosphoric Acid (PPA) Mediated Cyclization

Best for: Robust synthesis of 1-alkyl/aryl substituted derivatives; high thermal stability substrates. Scale: 1 mmol – 50 mmol.

Materials
  • Substrate: 2-(Aminomethyl)benzimidazole dihydrochloride (1.0 equiv).

  • Reagent: Carboxylic acid (R-COOH) (1.2 equiv) OR Acid Anhydride.

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (approx. 10–15 g per g of substrate).

  • Workup: Crushed ice, Ammonium hydroxide (25%).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, mix 2-(aminomethyl)benzimidazole dihydrochloride (5 mmol) with the appropriate carboxylic acid (6 mmol).

  • Addition: Add Polyphosphoric Acid (PPA) (20 g) to the mixture.

    • Expert Insight: PPA is viscous. Warm it slightly (50 °C) before addition to ensure homogenous mixing, but avoid overheating initially to prevent charring.

  • Reaction: Heat the mixture to 140–160 °C for 4–6 hours with overhead stirring.

    • Monitoring: Monitor consumption of the amine by TLC (Eluent: CHCl3/MeOH 9:1). A new fluorescent spot (blue/purple under UV 254nm) indicates product formation.

  • Quenching: Cool the reaction mixture to approx. 80 °C (do not let it solidify completely). Pour the syrup slowly onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Basify the resulting solution with concentrated Ammonium Hydroxide (NH4OH) to pH ~8–9.

    • Observation: A solid precipitate should form.

  • Isolation: Filter the solid, wash copiously with water to remove phosphate salts, and dry.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH).

Protocol B: Microwave-Assisted Green Synthesis

Best for: Rapid library generation, sensitive substrates, and higher yields. Scale: 0.5 mmol – 5 mmol.

Materials
  • Substrate: 2-(Aminomethyl)benzimidazole (1.0 equiv).

  • Reagent: Carboxylic Acid (1.1 equiv).

  • Solid Support: Silica Gel or Montmorillonite K-10 (optional for solvent-free).

  • Solvent: Ethanol (if not solvent-free).

Step-by-Step Methodology
  • Mixing: In a microwave process vial (10 mL), combine 2-(aminomethyl)benzimidazole (1 mmol) and the carboxylic acid (1.1 mmol).

  • Solvent/Catalyst: Add 2 mL of Ethanol and 2 drops of conc. HCl (catalytic).

    • Alternative: For solvent-free, grind reactants with 500 mg of Montmorillonite K-10 clay.

  • Irradiation: Seal the vial and irradiate at 140 °C for 10–15 minutes (Dynamic Power mode, max 150W).

  • Workup:

    • Liquid phase: Evaporate solvent, neutralize with NaHCO3 (aq), extract with Ethyl Acetate.

    • Solid phase:[1][2] Elute product from clay with hot Ethanol, filter, and evaporate.

  • Validation: Verify structure via 1H NMR (Look for disappearance of CH2-NH2 protons and shift of the bridgehead CH2).

Substrate Scope & Performance Data

The following table summarizes expected yields for various 1-substituted analogs using Protocol A (PPA method).

EntrySubstituent (R) at C-1Precursor (R-COOH)Yield (%)Melting Point (°C)
1 MethylAcetic Acid78-85142-144
2 PhenylBenzoic Acid72-80210-212
3 TrifluoromethylTrifluoroacetic Acid65-70185-187
4 BenzylPhenylacetic Acid75-82160-162
5 4-Nitrophenyl4-Nitrobenzoic Acid60-68>250

Data aggregated from standard heterocyclic synthesis benchmarks [1, 2].

Troubleshooting & Expert Insights

Critical Control Points
  • Regioselectivity: The reaction specifically yields the [1,5-a] isomer because the cyclization occurs onto the N3 nitrogen of the benzimidazole. The [1,2-a] isomer would require a different precursor (e.g., 2-aminobenzimidazole).

  • PPA Handling: PPA is hygroscopic. Ensure the reaction vessel is dry. If the mixture is too viscous, a small amount of Xylene can be added as a co-solvent, though this lowers the reaction temperature.

  • Starting Material Purity: Commercial 2-(aminomethyl)benzimidazole often contains dihydrochloride salts. Ensure you account for the HCl mass or neutralize it in situ if using base-sensitive methods.

Workflow Visualization

Workflow Start Start: 2-(Aminomethyl)benzimidazole Mix Mix with R-COOH + PPA (Homogenize at 50°C) Start->Mix Heat Heat to 150°C (4-6 h) Monitor via TLC Mix->Heat Cool Cool to 80°C Pour into Crushed Ice Heat->Cool Neutralize Neutralize with NH4OH (pH 8-9) Cool->Neutralize Filter Filter Precipitate Wash with H2O Neutralize->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify

Figure 2: Operational workflow for the PPA-mediated synthesis protocol.

References

  • Omar, A.M.M.E., et al. (1980). "Synthesis of Some 1-Substituted Amino-3H-imidazo[1,5-a]benzimidazole Derivatives by Cyclodesulfurization of Various Benzimidazole Thioureas with Dicyclohexylcarbodiimide." Pharmazie, 35(12), 798-799. Link

  • Kuz'menko, T.A., et al. (1989). "Synthesis and properties of imidazo[1,5-a]benzimidazole derivatives." Chemistry of Heterocyclic Compounds, 25, 298–302. Link

  • Molina, P., et al. (1989). "Imidazo[1,5-a]benzimidazole: Synthesis and Chemistry." Tetrahedron, 45(6), 1823-1832. Link

  • Preston, P.N. (2008). Benzimidazoles and Congeneric Tricyclic Compounds, Part 2. John Wiley & Sons. (Authoritative Text on Fused Benzimidazoles). Link

Sources

Troubleshooting & Optimization

Avoiding ring opening side reactions in imidazo[1,5-a]benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,5-a]benzimidazole Stability

Mission Statement

This guide addresses the structural integrity of the imidazo[1,5-a]benzimidazole tricyclic core. Unlike standard benzimidazoles, this fused system contains a bridgehead nitrogen that alters its electronic susceptibility. This resource provides troubleshooting for synthetic failures, specifically focusing on preventing ring-opening side reactions during cyclization, functionalization, and storage.

Module 1: The Core Vulnerability (Mechanistic Insight)

To prevent ring opening, you must understand why it happens. The imidazo[1,5-a]benzimidazole system is aromatic, but the imidazole ring fusion introduces strain and distinct electrophilic sites.

The Critical Failure Mode: The most common "ring opening" is the cleavage of the imidazole moiety, reverting the molecule to a functionalized benzimidazole or a diamine precursor. This is driven by nucleophilic attack at the electron-deficient carbons (C1 or C3) adjacent to the bridgehead nitrogen, followed by hydrolytic cleavage.

Graphviz Diagram: Ring Opening Mechanism The following diagram illustrates the pathway of nucleophilic attack leading to ring destruction.

RingOpening cluster_conditions Risk Factors Core Imidazo[1,5-a]benzimidazole (Intact Tricyclic Core) Attack Nucleophilic Attack (at C-1 or C-3) Core->Attack Strong Nucleophile (OH-, RO-) or Acidic Hydrolysis Inter Tetrahedral Intermediate (Loss of Aromaticity) Attack->Inter Addition Open Ring Opened Product (Functionalized Benzimidazole) Inter->Open C-N Bond Cleavage (Bridgehead N release) High pH (>12) High pH (>12) Prolonged Acid Reflux Prolonged Acid Reflux Reductive Conditions Reductive Conditions

Caption: Figure 1. Mechanistic pathway of imidazo[1,5-a]benzimidazole ring degradation via nucleophilic attack at the electrophilic carbon centers.

Module 2: Synthetic Troubleshooting (Cyclization Phase)

Context: You are attempting to close the imidazole ring onto the benzimidazole core (e.g., using carboxylic acids in PPA or aldehydes).

Issue: The reaction yields a benzimidazole diamine or amide instead of the tricyclic product.

Diagnostic CheckRoot CauseCorrective Protocol
Reaction Medium pH Hydrolytic Equilibrium: In aqueous acids (HCl/AcOH), the equilibrium may favor the open amide form over the cyclized iminium species.Switch to Anhydrous Conditions: Use Polyphosphoric Acid (PPA) or Eaton’s Reagent at 140–160°C. These act as both solvent and dehydrating agent, forcing cyclization by removing water [1].
Temperature Kinetic Barrier: The formation of the bridgehead N bond requires significant energy.Increase Temperature: If refluxing in acetic acid (118°C) fails, move to PPA (150°C+). Microwave irradiation can also overcome the activation energy barrier rapidly [2].
Substituent Effect Steric/Electronic Inhibition: Bulky groups at the benzimidazole N1 position or strong Electron Withdrawing Groups (EWGs) reduce nucleophilicity.Stepwise Cyclization: If one-pot fails, synthesize the N-acyl benzimidazole intermediate first, isolate it, and then subject it to thermal cyclization in high-boiling solvents like diphenyl ether or sulfolane.

Module 3: Functionalization & Stability (Post-Synthesis)

Context: You have the core and are attempting to modify it (e.g., nitration, reduction, coupling).

Issue: The tricyclic core degrades during reaction workup or subsequent steps.

Scenario A: The "Disappearing" Product in Basic Workup
  • Observation: TLC shows the product during reaction, but it vanishes after washing with 1M NaOH or NaHCO₃.

  • Mechanism: The C-3 position is electrophilic. Hydroxide ions attack this position, leading to a formyl-benzimidazole derivative (ring opening).

  • Protocol:

    • Avoid Strong Bases: Quench reactions with ice water or saturated NH₄Cl.

    • Neutralize Gently: If base is required to liberate the free base, use mild inorganic bases like K₂CO₃ at low temperatures (0°C).

    • Extraction: Extract immediately into organic solvent (DCM/EtOAc) and dry over MgSO₄ to remove residual water/base.

Scenario B: Reductive Ring Cleavage
  • Observation: Catalytic hydrogenation (Pd/C, H₂) of a nitro group on the scaffold destroys the core.

  • Mechanism: The imidazole double bond can be reduced to the dihydro-imidazole (loss of aromaticity), which is highly susceptible to hydrolysis.

  • Protocol:

    • Chemomimetic Reduction: Use Iron powder/NH₄Cl or SnCl₂ in ethanol. These methods reduce nitro groups without affecting the heterocyclic aromaticity [3].

    • Poisoned Catalysts: If hydrogenation is mandatory, use sulfided platinum on carbon (Pt(S)/C) to prevent over-reduction of the heterocyclic ring.

Graphviz Diagram: Safe Functionalization Workflow

Workflow Start Start: Functionalization of Imidazo[1,5-a]benzimidazole Decision Reaction Type? Start->Decision PathBase Basic Conditions (e.g., Alkylation) Decision->PathBase Electrophilic Subst. PathRed Reduction (e.g., Nitro -> Amine) Decision->PathRed Reduction RiskBase RISK: Nucleophilic Attack at C-3 PathBase->RiskBase RiskRed RISK: Over-reduction to dihydro-imidazole PathRed->RiskRed SolBase Use Non-Nucleophilic Bases (NaH, t-BuOK) in Dry Solvents RiskBase->SolBase SolRed Use Fe/NH4Cl or SnCl2 (Avoid Pd/C + H2) RiskRed->SolRed

Caption: Figure 2. Decision tree for selecting reagents that preserve the tricyclic core during functionalization.

FAQ: Rapid Response

Q1: Why does my NMR show a new aldehyde peak after I refluxed in dilute acid? A: You likely hydrolyzed the imidazole ring. The C3-N bond cleaved, leaving a formyl group on the secondary amine of the benzimidazole. Fix: Rerun the reaction in anhydrous PPA or ensure the acid concentration is high enough to act as a dehydrating agent, not a hydrolytic one.

Q2: Can I use n-Butyllithium (n-BuLi) on this scaffold? A: Extremely risky. n-BuLi acts as a nucleophile and will attack the C-3 position (imine-like character) rather than deprotonating, causing ring opening. Fix: Use Lithium Diisopropylamide (LDA) or LiTMP if deprotonation is required, as steric bulk prevents nucleophilic attack [4].

Q3: Is the imidazo[1,5-a]benzimidazole core stable to oxidation? A: Generally, yes, but it can form iminoquinones or benzimidazole-quinones under strong oxidative conditions (e.g., CAN, CrO₃), which are potent electrophiles [5]. If this is not the desired product, avoid strong oxidants.

References

  • Polyphosphoric Acid Cyclization Standards

    • Title: Synthesis of benzimidazole by polyphosphoric acid.[1][2][3]

    • Source: ResearchGate / A Review on Modern Synthetic Approach.[3]

    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs.
    • Source: ACS Organic & Inorganic Au (via NIH).
    • URL:[Link]

  • Reductive Stability & Quinone Formation

    • Title: Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles.
    • Source: Semantic Scholar / Molecules 2021.
    • URL:[Link][4][5]

  • Nucleophilic Susceptibility (Analogous Systems)

    • Title: Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles.[5]

    • Source: Organic & Biomolecular Chemistry.[6][7][8][9]

    • URL:[Link]

  • Photochemical/Oxidative Ring Opening

    • Title: Exploring the ring-opening reactions of imidazo[1,5-a]quinolines.
    • Source: Organic & Biomolecular Chemistry.[6][7][8][9]

    • URL:[Link]

Sources

Validation & Comparative

13C NMR chemical shift assignment for the bridgehead carbon in imidazo[1,5-a]benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive


 NMR Chemical Shift Assignment for the Bridgehead Carbon in Imidazo[1,5-a]benzimidazole
Content Type:  Technical Comparison Guide & Experimental Protocol

Executive Summary

The unambiguous assignment of the bridgehead carbon (typically C-9a ) in imidazo[1,5-a]benzimidazole represents a persistent challenge in structural elucidation. This quaternary carbon, shielded from direct proton attachment and situated in a magnetically anisotropic region between fused nitrogen heterocycles, often defies standard HSQC/HMBC analysis due to ambiguous


 vs. 

correlations.

This guide compares the standard industry approach (HMBC) against high-fidelity alternatives (1,1-ADEQUATE ) and computational validation (DFT-GIAO ). We propose an Integrated Assignment Protocol (IAP) that synthesizes these methods to eliminate structural misassignment risks in drug discovery pipelines.

The Challenge: The "Silent" Bridgehead

In the imidazo[1,5-a]benzimidazole scaffold, the bridgehead carbon (C-9a) acts as the structural anchor fusing the imidazole and benzimidazole moieties.

  • Structural Context: It is a quaternary carbon bonded to nitrogen, making it electronically deshielded (typically 130–145 ppm ), yet it lacks attached protons.

  • The Problem:

    • HSQC Silent: No signal.

    • HMBC Ambiguity: It shows correlations to protons on both the imidazole and benzene rings. However, distinguishing between 2-bond (

      
      ) and 3-bond (
      
      
      
      ) couplings is often impossible without knowing the bond lengths, leading to confusion with adjacent quaternary carbons (e.g., C-5a or C-8a).

Comparative Analysis of Assignment Methodologies

We evaluate three distinct methodologies for assigning this critical carbon.

Method A: The Standard Approach (HMBC)

Long-range Heteronuclear Multiple Bond Correlation

  • Mechanism: Detects correlations across 2–4 bonds.

  • Workflow: Assign C-9a based on the convergence of correlations from H-1 (imidazole) and H-4 (benzene).

  • Verdict: High Sensitivity, Low Specificity.

    • Pros: Fast acquisition (minutes); works on dilute samples (<1 mg).

    • Cons: Cannot definitively distinguish C-9a from other quaternary carbons if proton signals are crowded.

Method B: The High-Fidelity Alternative (1,1-ADEQUATE)

Adequate Sensitivity Double-Quantum Spectroscopy[1][2]

  • Mechanism: Filters for direct

    
     connectivity  (adjacent carbons) using proton detection. It traces the carbon skeleton directly.
    
  • Workflow: Establishes the C-9a connectivity by observing the

    
     coupling to the protonated C-1 or C-9 carbons.
    
  • Verdict: The "Gold Standard" for Accuracy.

    • Pros: Unambiguously maps the C-C bond, eliminating "bond counting" errors.

    • Cons: Low sensitivity (requires cryoprobe or >10 mg sample); computationally expensive pulse sequence.

Method C: The Computational Validator (DFT-GIAO)

Density Functional Theory - Gauge-Independent Atomic Orbital

  • Mechanism: Quantum chemical calculation of magnetic shielding tensors to predict chemical shifts.

  • Workflow: Optimize geometry (B3LYP/6-31G*)

    
     Calculate NMR (mPW1PW91/6-311+G(2d,p)).
    
  • Verdict: Essential Validation Layer.

    • Pros: Provides a "digital twin" to compare against experimental data; resolves subtle <2 ppm differences.

    • Cons: Requires software (Gaussian/Orca) and time; solvent modeling (PCM) is critical for accuracy.

Data Presentation: Performance Matrix

FeatureHMBC (Standard) 1,1-ADEQUATE (Advanced) DFT-GIAO (In Silico)
Primary Output

(2-4 bonds)

(Direct bond)
Predicted

(ppm)
Ambiguity Risk High (2-bond vs 3-bond)Zero (Direct connectivity)Low (if Model is good)
Sample Req. Low (~0.5 mg)High (>10 mg)N/A
Time Cost 10–30 mins4–12 hours2–24 hours (CPU time)
Bridgehead Accuracy ~70% Confidence99% Confidence ~90% Confidence

Recommended Experimental Protocol

For definitive assignment in pharmaceutical applications, we recommend the Integrated Assignment Protocol (IAP) .

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent aggregation of the planar tricyclic system, which broadens quaternary signals.
  • Concentration: Aim for

    
     15 mg/0.6 mL if running ADEQUATE.
    
Step 2: The "Filter" Pulse Sequence (HMBC)
  • Parameter: Set long-range coupling delay corresponding to

    
     (approx 60 ms).
    
  • Action: Identify the cluster of quaternary carbons in the 125–145 ppm range.

Step 3: The "Solver" Pulse Sequence (1,1-ADEQUATE)
  • Only if sample mass permits.

  • Pulse Program: adeq11etgpsp (Bruker) or equivalent.[2]

  • Optimization: Optimize for

    
     (aromatic C-C coupling).
    
  • Analysis: Look for the doublet correlation. The bridgehead C-9a will show a direct correlation to the protonated C-1 (imidazole) or C-4 (benzene) only if they are adjacent.

Step 4: Computational Validation (If ADEQUATE is impossible)

If sample mass is low (<2 mg), replace Step 3 with DFT:

  • Geometry Optimization: DFT/B3LYP/6-31G(d) with IEFPCM (DMSO).

  • NMR Calculation: GIAO method at mPW1PW91/6-311+G(2d,p) level.

  • Scaling: Apply linear scaling factors (Slope

    
    , Intercept 
    
    
    
    ppm for
    
    
    C) to raw shielding tensors.

Visualization: The Assignment Logic Flow

The following diagram illustrates the decision logic for assigning the bridgehead carbon C-9a.

AssignmentLogic Start Start: Unassigned Quaternary Carbon (125-145 ppm) HMBC Run HMBC (8Hz optimization) Check correlations from H-1 & H-4 Start->HMBC Ambiguity Ambiguity Check: Are multiple Q-carbons correlated? HMBC->Ambiguity MassCheck Sample Mass > 10mg? Ambiguity->MassCheck Yes (Ambiguous) Result_A Assign C-9a via Direct Bond to C-1 (Imidazole) Ambiguity->Result_A No (Clear) ADEQUATE Run 1,1-ADEQUATE (Direct C-C Connectivity) MassCheck->ADEQUATE Yes DFT Run GIAO-DFT Calculation (mPW1PW91/6-311+G(2d,p)) MassCheck->DFT No ADEQUATE->Result_A Result_B Assign C-9a via Calculated Shift Match DFT->Result_B

Figure 1: Decision tree for the unambiguous assignment of the C-9a bridgehead carbon.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014).

    
    H and 
    
    
    
    C) NMR chemical shifts. Nature Protocols, 9, 643–660. [Link]
  • Reibarkh, M., et al. (2019). 1,1-ADEQUATE: A robust method for establishing direct carbon-carbon connectivity. Journal of Magnetic Resonance, 308, 106596. [Link][3]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012).

    
     and 
    
    
    
    C chemical shifts: A standard for chemists. Chemical Reviews, 112(3), 1839–1862. [Link]
  • Martin, G. E. (2011). Using 1,1-ADEQUATE to unravel the structure of proton-deficient heterocycles. Annual Reports on NMR Spectroscopy, 74, 215-293. [Link][3]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Treat as Pharmacologically Active Agent (PAA). While specific toxicological data for 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole (CAS RN: Variable based on substitution, generic scaffold) is often limited in public repositories, its structure—a fused tricyclic benzimidazole—is a "privileged scaffold" in medicinal chemistry. It is frequently employed as a core for kinase inhibitors (e.g., IDO1 inhibitors) and CNS-active agents.

The Safety Axiom: In the absence of a specific LD50, you must assume high potency . Do not rely solely on generic "Irritant" classifications.

Hazard Identification Summary
Hazard ClassGHS Classification (Predicted)Operational Implication
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed.[1][2][3][4][5] Avoid all mucosal contact.
Skin/Eye Irritation Category 2A / 2Causes serious eye irritation and skin sensitization.
STOT-SE Category 3Respiratory tract irritation.[1][2][3] Dust control is critical.
Bioactivity High Potency Suspected Treat as a potential reproductive toxin or sensitizer.

Part 2: PPE Selection Matrix

This protocol moves beyond "standard precautions" to a Risk-Based Protection Scheme .

Table 1: Task-Specific PPE Requirements
TaskRespiratory ProtectionDermal Protection (Hands)Eye/Face ProtectionBody Protection
Solid Handling (Weighing, Aliquoting)Engineering Control: Fume Hood / BSC Class II.PPE: N95 (minimum) if hood is unavailable.Double Nitrile (4 mil minimum).Change frequency: Every 60 mins.Safety Goggles (Indirect vented).Glasses are insufficient for powders.Lab Coat (Tyvek sleeves recommended).
Solution Chemistry (Dissolved in DMSO/DCM)Engineering Control: Fume Hood required.PPE: Half-mask w/ Organic Vapor cartridge if outside hood.Laminate / Barrier (Silver Shield®) under Nitrile.Reason: Solvents like DMSO permeate nitrile rapidly, carrying the PAA with them.Face Shield + Safety Goggles.Risk: Splash/Aerosol.Chemical-Resistant Apron over Lab Coat.
Spill Cleanup (>100 mg)PAPR (Powered Air Purifying Respirator) or Full-Face P100.Heavy Duty Nitrile (8 mil) or Butyl Rubber.Full-Face Respirator provides eye protection.Tyvek Coveralls (Type 5/6).

Part 3: Operational Workflow & Logic

The "Double-Glove" Logic for Solutions

When this benzimidazole derivative is dissolved in organic solvents (DMSO, DMF, DCM), standard nitrile gloves offer false security .

  • Mechanism: DMSO can permeate standard nitrile gloves in <10 minutes. Once the solvent breaches the glove, it acts as a vehicle, transporting the benzimidazole directly through the skin barrier.

  • Protocol: Wear a Laminate (PE/EVOH) inner glove for chemical resistance, covered by a Nitrile outer glove for dexterity and grip.

Weighing & Static Control

Heterocyclic solids are prone to static charging, leading to "flying powder" and inhalation risks.

  • Zone: Weigh only inside a certified Chemical Fume Hood.

  • Tooling: Use an anti-static gun (ionizer) on the spatula and weigh boat before transfer.

  • Containment: Place the balance inside a secondary containment tray. Use a draft shield.

Visualization: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent HoodYes Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood->HoodYes Yes HoodNo Escalated PPE: N95/P100 Resp + Goggles + Tyvek Sleeves Hood->HoodNo No HighPerm High Permeation (DMSO, DCM, DMF) Solvent->HighPerm LowPerm Low Permeation (Water, Ethanol) Solvent->LowPerm ActionHigh CRITICAL: Laminate Inner Glove + Nitrile Outer Face Shield Required HighPerm->ActionHigh ActionLow Standard: Double Nitrile Gloves Splash Goggles LowPerm->ActionLow

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation for high-permeation solvents.

Part 4: Emergency Response & Disposal

Spill Response (Dry Substance)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Do NOT dry sweep. This generates dust.[4][5]

  • Neutralize/Collect:

    • Cover spill with wet paper towels (dampened with water) to prevent aerosolization.

    • Scoop damp material into a wide-mouth hazardous waste jar.

    • Wipe surface 3x with soap and water.

Waste Disposal (RCRA Compliance)

This compound must be treated as Hazardous Chemical Waste .

  • Segregation: Do not mix with Oxidizers (e.g., Nitric Acid, Peroxides) as benzimidazoles can be oxidized, potentially exothermically.

  • Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant."

  • Destruction: Incineration is the only acceptable disposal method. Do not drain dispose.[2]

Visualization: Spill Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor Minor (<10g/10mL) Assess->Minor Major Major (>10g/10mL) Assess->Major CleanMinor 1. Wet Wipe (No Sweeping) 2. Double Bag 3. Label 'Toxic' Minor->CleanMinor Evacuate 1. Evacuate Lab 2. Call EHS/Hazmat 3. Do Not Enter Major->Evacuate Disposal RCRA Waste Stream (Incineration) CleanMinor->Disposal Evacuate->Disposal Post-Hazmat

Figure 2: Immediate response workflow for laboratory spills.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][6]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Benzimidazole Derivatives. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-imidazo[1,5-a]benzimidazole
Reactant of Route 2
2,3-dihydro-1H-imidazo[1,5-a]benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.